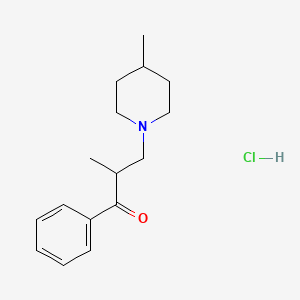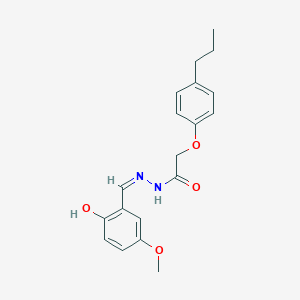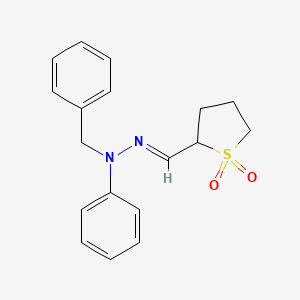
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride, also known as MPPP, is a synthetic chemical compound that belongs to the class of phenethylamines. It is a potent psychostimulant that has been used in scientific research to study the mechanisms of action of other similar compounds. MPPP has been synthesized using various methods, and its effects on the biochemical and physiological processes of the body have been extensively studied.
Mécanisme D'action
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride acts as a potent psychostimulant by increasing the release of dopamine and serotonin neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to a feeling of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been shown to have a wide range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood. 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been shown to have neurotoxic effects on dopamine neurons in the brain, leading to a decrease in dopamine levels over time.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several advantages for use in lab experiments. It is a potent psychostimulant that can be used to study the effects of similar compounds on the central nervous system. It is also a reference compound that can be used to compare the effects of other compounds. However, 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several limitations for use in lab experiments. It is highly addictive and can lead to dependence and withdrawal symptoms. It also has neurotoxic effects on dopamine neurons in the brain, which can limit its use in long-term studies.
Orientations Futures
There are several future directions for the study of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. One direction is to study the effects of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride on other neurotransmitter systems, such as norepinephrine and acetylcholine. Another direction is to study the long-term effects of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride on the brain and behavior. Further research is needed to develop safer and more effective psychostimulants for use in the treatment of certain medical conditions.
Méthodes De Synthèse
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride can be synthesized through various methods, including the Leuckart-Wallach reaction, the Friedel-Crafts reaction, and the reductive amination reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and hydrochloric acid to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. The Friedel-Crafts reaction involves the reaction of benzene with propionyl chloride and aluminum chloride to produce phenylpropanone, which is then reacted with 4-methylpiperidine to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. The reductive amination reaction involves the reaction of phenylacetone with methylamine and sodium borohydride to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride.
Applications De Recherche Scientifique
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been used in scientific research to study the mechanisms of action of other similar compounds, such as amphetamines and cathinones. It has been used as a reference compound to compare the effects of other compounds on the central nervous system. 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has also been used to study the effects of psychostimulants on dopamine and serotonin neurotransmission.
Propriétés
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-10-17(11-9-13)12-14(2)16(18)15-6-4-3-5-7-15;/h3-7,13-14H,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAPJACYHRRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6059031.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)

![3-{2-[4-(2-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6059055.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinyl)-3-piperidinyl]propanamide](/img/structure/B6059061.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6059063.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6059066.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6059082.png)

![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6059098.png)
![4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6059104.png)

![2,4-dihydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6059137.png)